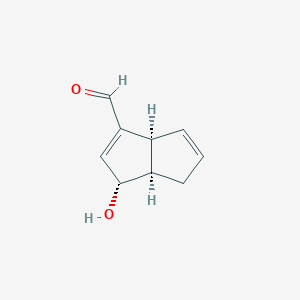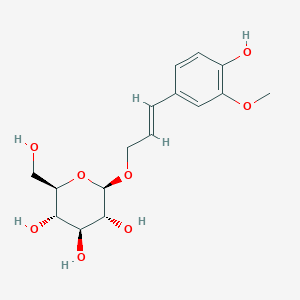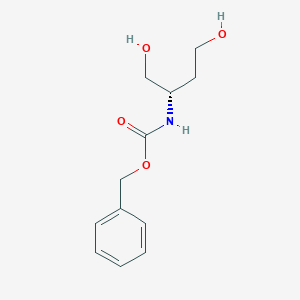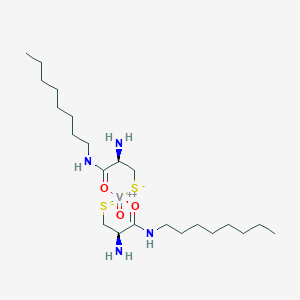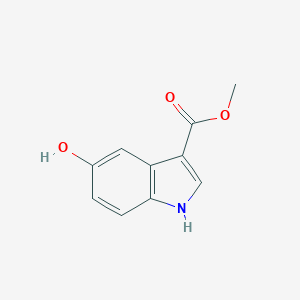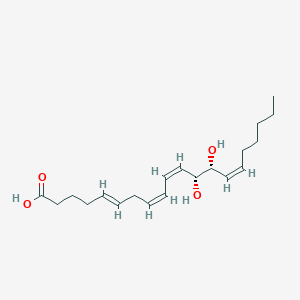
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid (12,13-diHOME) is a bioactive lipid that belongs to the family of epoxy-fatty acids. It is produced by the action of soluble epoxide hydrolase (sEH) on epoxides of arachidonic acid. 12,13-diHOME has been found to have various physiological effects and is considered a potential therapeutic target for several diseases.
Mecanismo De Acción
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the inhibition of sEH. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. The inhibition of sEH leads to the accumulation of epoxides of arachidonic acid, which have anti-inflammatory and cardioprotective effects.
Efectos Bioquímicos Y Fisiológicos
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has been found to have various biochemical and physiological effects. It has been shown to regulate lipid metabolism by increasing fatty acid oxidation and decreasing lipogenesis. It also regulates glucose homeostasis by increasing insulin sensitivity and glucose uptake. In addition, it has anti-inflammatory and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid in lab experiments are that it is a bioactive lipid that is produced endogenously and can be easily synthesized in the lab. However, its instability and short half-life limit its use in some experiments.
Direcciones Futuras
Future research on 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid should focus on its potential therapeutic applications. It has been suggested that 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid may be a potential therapeutic target for obesity, diabetes, and cardiovascular disease. Further studies are needed to determine its safety and efficacy in humans. Additionally, research is needed to identify other potential targets of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid and to elucidate its mechanisms of action in different physiological systems.
Métodos De Síntesis
The most common method for the synthesis of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is the enzymatic hydrolysis of epoxides of arachidonic acid by sEH. The epoxides of arachidonic acid are first synthesized by the action of cytochrome P450 epoxygenases on arachidonic acid.
Aplicaciones Científicas De Investigación
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has been found to have various physiological effects and is considered a potential therapeutic target for several diseases. Recent studies have shown that 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. It has been found to be elevated in the plasma of individuals with obesity and diabetes, and its levels have been associated with insulin resistance and inflammation.
Propiedades
Número CAS |
121979-37-1 |
|---|---|
Nombre del producto |
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid |
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5E,8Z,10Z,12R,13R,14Z)-12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h6-8,10,12-13,15-16,18-19,21-22H,2-5,9,11,14,17H2,1H3,(H,23,24)/b8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |
Clave InChI |
CGXPEDOFBFGHJH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |
SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
SMILES canónico |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Sinónimos |
12,13-DETA 12,13-diHETE 12,13-dihydroxy-5,8,10,14-eicosatetraenoic acid 12,13-dihydroxyeicosa-5,8,10,14-tetraenoic acid 12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



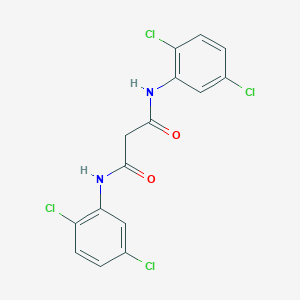
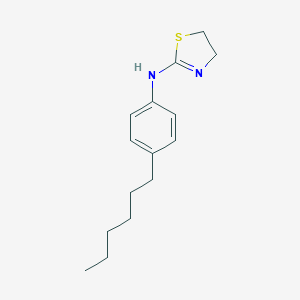

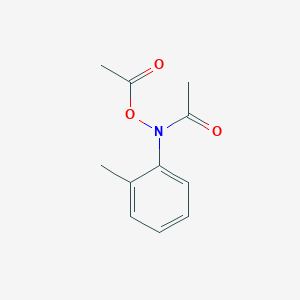
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
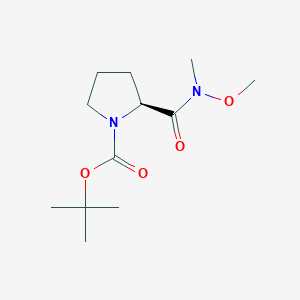
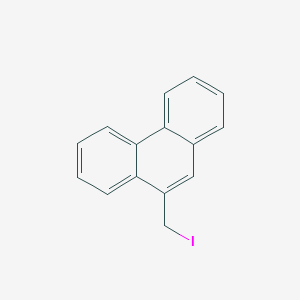
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
